4-methoxy-N'-(phenoxyacetyl)benzohydrazide
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Overview
Description
4-methoxy-N’-(phenoxyacetyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O4. It is a derivative of benzohydrazide, featuring a methoxy group at the para position of the benzene ring and a phenoxyacetyl group attached to the hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 4-methoxybenzhydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 4-methoxy-N’-(phenoxyacetyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-(phenoxyacetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N’-(phenoxyacetyl)benzylamine.
Substitution: Formation of various acylated derivatives depending on the substituent used.
Scientific Research Applications
4-methoxy-N’-(phenoxyacetyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase and α-glycosidase, which are targets for treating diseases like Alzheimer’s and diabetes.
Materials Science: The compound can be used as a building block for synthesizing polymers and other materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(phenoxyacetyl)benzohydrazide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is beneficial in the treatment of neurodegenerative diseases . Similarly, its inhibition of α-glycosidase involves binding to the enzyme’s active site, reducing the breakdown of carbohydrates and thus managing blood sugar levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzhydrazide: A simpler derivative lacking the phenoxyacetyl group.
4-methoxy-N’-(2-phenoxyacetyl)benzohydrazide: A closely related compound with a slight variation in the acyl group.
Uniqueness
4-methoxy-N’-(phenoxyacetyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a phenoxyacetyl group enhances its potential as an enzyme inhibitor and its utility in materials science .
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-methoxy-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-9-7-12(8-10-13)16(20)18-17-15(19)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
ZUOMTNOUMSHDOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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